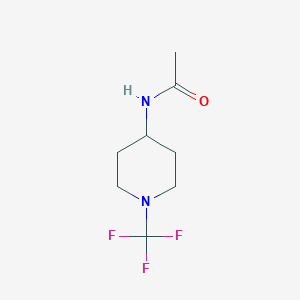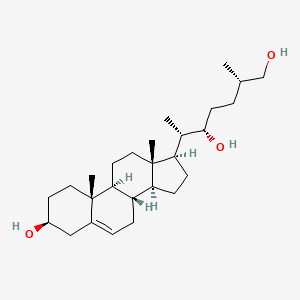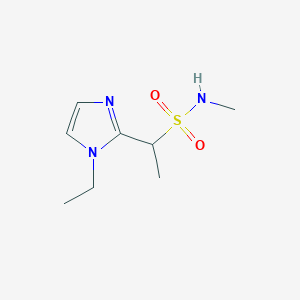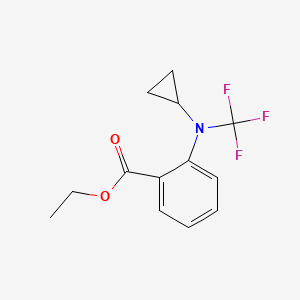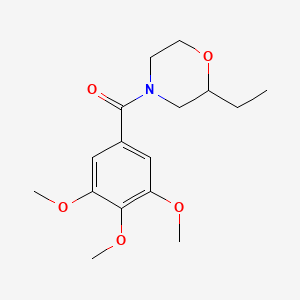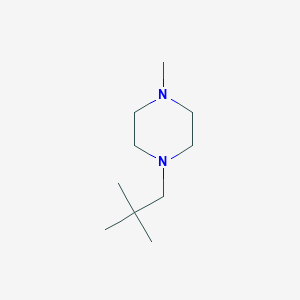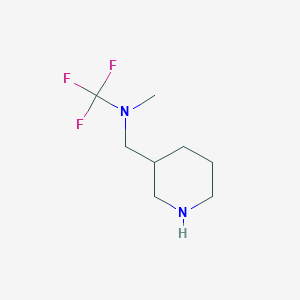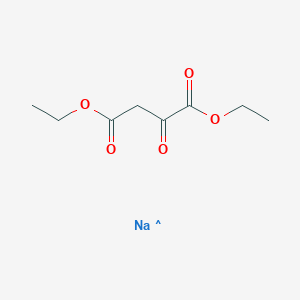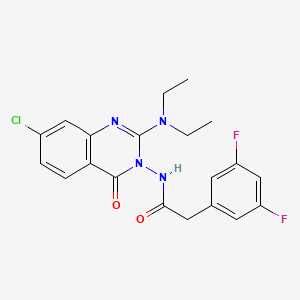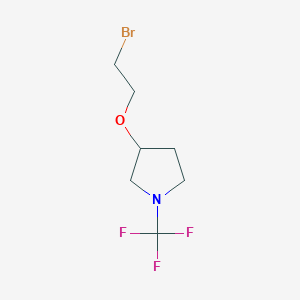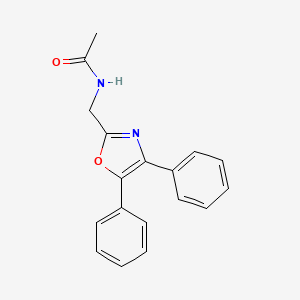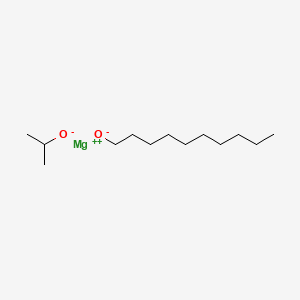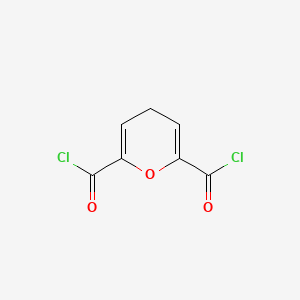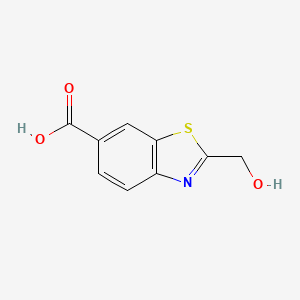![molecular formula C12H18O2 B13957844 [(4-Methoxybutoxy)methyl]benzene CAS No. 31600-47-2](/img/structure/B13957844.png)
[(4-Methoxybutoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Methoxybutoxy)methyl]benzene is an organic compound with the molecular formula C12H18O2 It is a derivative of benzene, where a (4-methoxybutoxy)methyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxybutoxy)methyl]benzene typically involves the reaction of benzyl chloride with 4-methoxybutanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-methoxybutanol attacks the benzyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Methoxybutoxy)methyl]benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe) for bromination; nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
[(4-Methoxybutoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(4-Methoxybutoxy)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and molecular targets depend on the context of its application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl alcohol: Similar structure but with a hydroxyl group instead of the (4-methoxybutoxy)methyl group.
Benzyl chloride: Similar structure but with a chlorine atom instead of the (4-methoxybutoxy)methyl group.
4-Methoxybenzyl alcohol: Similar structure but with a methoxy group attached to the benzene ring.
Uniqueness
[(4-Methoxybutoxy)methyl]benzene is unique due to the presence of the (4-methoxybutoxy)methyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Número CAS |
31600-47-2 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
4-methoxybutoxymethylbenzene |
InChI |
InChI=1S/C12H18O2/c1-13-9-5-6-10-14-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 |
Clave InChI |
ODRNXWXLMHZREW-UHFFFAOYSA-N |
SMILES canónico |
COCCCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


